molecular formula C8H4N4O2 B11047839 5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11047839
M. Wt: 188.14 g/mol
InChI Key: MIGWGWNABILZHY-UHFFFAOYSA-N
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Description

5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE, also known as furazanopyrazine, is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system containing both oxadiazole and pyrazine moieties, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE typically involves the construction of the oxadiazole and pyrazine rings followed by their fusion. One common method involves the reaction of 3,4-diaminofurazan with oxalic acid under amide condensation conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazolopyrazine structure.

Industrial Production Methods

Industrial production of 5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in various applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties, due to the oxadiazole and pyrazine rings, enable it to participate in various charge-transfer processes. This makes it effective in applications such as chemosensors and charge-transport materials .

Comparison with Similar Compounds

Similar Compounds

    [1,2,5]Thiadiazolo[3,4-B]Pyrazine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxadiazole ring.

    Quinoxaline: Another heterocyclic compound with similar electronic properties but different ring structure.

Uniqueness

5-(2-FURYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE stands out due to its unique combination of oxadiazole and pyrazine rings, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring strong electron-withdrawing capabilities and stability under various conditions .

Properties

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

5-(furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C8H4N4O2/c1-2-6(13-3-1)5-4-9-7-8(10-5)12-14-11-7/h1-4H

InChI Key

MIGWGWNABILZHY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=NON=C3N=C2

Origin of Product

United States

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